molecular formula C17H19ClN5O4P B1678031 普拉地福韦 CAS No. 625095-60-5

普拉地福韦

货号 B1678031
CAS 编号: 625095-60-5
分子量: 423.8 g/mol
InChI 键: GWNHAOBXDGOXRR-HJFSHJIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pradefovir mesylate, also known as MB-06886, Hepavir B, and remofovir mesylate, is an orally administered small molecule compound . It belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir (Hepsera) is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . Pradefovir was designed to specifically target the liver and reduce risks to external tissue, especially the kidneys, while improving results of adefovir .


Synthesis Analysis

The synthesis of Pradefovir involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol . The synthesis includes stereoselective resolution of racemic intermediate 1-(3-chlorophenyl)-1,3-dihydroxypropane through diastereomeric menthone adducts .


Molecular Structure Analysis

Pradefovir has a molecular formula of C17H19ClN5O4P . It is a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV) .


Chemical Reactions Analysis

Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .


Physical And Chemical Properties Analysis

Pradefovir has a molecular weight of 519.896 . It is a small molecule and is highly stable in both plasma and tissues .

科学研究应用

抗乙型肝炎病毒药物

普拉地福韦是一种新型的靶向肝脏药物,已被证明对乙型肝炎病毒有效 . 它被有效地转化为阿德福韦 [9-(2-磷酰甲氧基乙基)腺嘌呤 (PMEA)],在肝脏中产生高浓度的 PMEA,但在全身循环和肾脏中的浓度很低 .

药代动力学和药理遗传学

已经进行了研究来评估普拉地福韦单次递增剂量的耐受性、不良反应 (AE)、药代动力学和药理遗传学 . 在整个剂量范围内,血浆峰浓度 (C max) 和血清普拉地福韦的曲线下面积 (AUC) 0–48 分别在 (21.41 ± 12.98) 至 (447.33 ± 79.34) ng/mL 和 (46.10 ± 29.45) 至 (748.18 ± 134.15) ng h/mL 之间 .

安全性概况

高达 120 mg 的普拉地福韦单次口服剂量耐受性良好 . 在 17 名受试者中报告了共 29 例剂量限制性轻度 AE . 一般而言,未观察到肾脏损害 .

遗传变异

药理遗传学分析鉴定了三个与代谢相关的单核苷酸多态性 (SNP) 位点,P450 (细胞色素) 氧化还原酶 [POR (rs6965343)]、芳香胺 N-乙酰转移酶 [NAT1 (rs4986993)] 和 CYP2F1 (rs305968)],以及一个与分布相关的位点,α1-酸性糖蛋白 2 [ORM2 (rs12685968)] . 这些 SNP 可能与不良事件发生率的差异相关联 .

临床试验

在 II 期临床试验中,与 TDF 相比,普拉地福韦显示出良好的疗效和可接受的安全性 . 这些发现表明,普拉地福韦是一种很有前景的治疗慢性乙型肝炎的新型 NA .

病毒抑制

关于 HBV DNA 病毒抑制,30–75 mg 剂量的普拉地福韦在 300 mg 时被证明与 TDF 不劣 .

作用机制

Target of Action

Pradefovir is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . The primary target of Pradefovir is the liver, where it is predominantly expressed .

Mode of Action

Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .

Biochemical Pathways

Pradefovir is efficiently converted to adefovir [9-(2-phosphonylmethoxyethyl) adenine (PMEA)], producing high hepatic PMEA concentration but low levels in the systemic circulation and kidney . This conversion allows for the inhibition of the hepatitis B virus DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate .

Pharmacokinetics

The peak plasma concentration (Cmax) and area under the curve (AUC) 0–48 of serum pradefovir ranged from (21.41 ± 12.98) to (447.33 ± 79.34) ng/mL and (46.10 ± 29.45) to (748.18 ± 134.15) ng h/mL across the dose range, respectively . The Cmax and AUC 0–48 of serum PMEA ranged from 18.10 ± 4.96 to 312.33 ± 114.19 ng/mL and 72.65 ± 28.25 to 1095.48 ± 248.47 ng h/mL .

Result of Action

The result of Pradefovir’s action is the inhibition of the hepatitis B virus DNA polymerase (reverse transcriptase), which leads to the termination of the DNA chain . This inhibits the replication of the hepatitis B virus, thereby treating the infection .

Action Environment

The action of Pradefovir is influenced by the expression of cytochrome P-450 (CYP) 3A4 in the liver . Additionally, the conversion of Pradefovir to PMEA can be influenced by single nucleotide polymorphisms (SNPs) in genes related to metabolism and distribution .

生化分析

Biochemical Properties

Pradefovir interacts with the enzyme cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This interaction allows Pradefovir to be activated through oxidation . The activated Pradefovir allows Hepsera, a medication used to treat hepatitis B, to be concentrated in the liver .

Cellular Effects

Pradefovir has demonstrated potent preclinical and clinical anti-HBV activity . It is highly stable in both plasma and tissues . Pradefovir is efficiently converted to adefovir, producing high hepatic PMEA concentration but low levels in the systemic circulation and kidney .

Molecular Mechanism

The mechanism of action of Pradefovir involves its activation through oxidation that is mediated by cytochrome P-450 (CYP) 3A4 . This allows for increased Hepsera concentrations selectively in the liver .

Temporal Effects in Laboratory Settings

Pradefovir has shown good efficacy and an acceptable safety profile in phase II development for the treatment of chronic hepatitis B . The peak plasma concentration and area under the curve of serum Pradefovir ranged from (21.41 ± 12.98) to (447.33 ± 79.34) ng/mL and (46.10 ± 29.45) to (748.18 ± 134.15) ng h/mL across the dose range, respectively .

Metabolic Pathways

Pradefovir is involved in the metabolic pathway mediated by cytochrome P-450 (CYP) 3A4 . It is activated through oxidation, allowing for increased Hepsera concentrations selectively in the liver .

Transport and Distribution

Pradefovir is designed to specifically target the liver, reducing risks to external tissue, especially the kidneys . It is activated in the liver, allowing Hepsera to be concentrated in the liver while maintaining lower concentration levels in other tissues .

Subcellular Localization

The subcellular localization of Pradefovir is predominantly in the liver, where it is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4 . This allows for increased Hepsera concentrations selectively in the liver .

属性

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNHAOBXDGOXRR-HJFSHJIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870372
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625095-60-5
Record name Pradefovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradefovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRADEFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pradefovir
Reactant of Route 2
Reactant of Route 2
Pradefovir
Reactant of Route 3
Reactant of Route 3
Pradefovir
Reactant of Route 4
Pradefovir
Reactant of Route 5
Pradefovir
Reactant of Route 6
Pradefovir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。